molecular formula C12H14N2O B12893815 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine

Cat. No.: B12893815
M. Wt: 202.25 g/mol
InChI Key: SRDRDTBEPGXSDN-UHFFFAOYSA-N
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Description

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine is an organic compound with a unique structure that combines a furan ring with a benzene ring, both of which are substituted with amino groups

Preparation Methods

The synthesis of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino groups. The furan ring is then introduced through a series of electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(2-ethylfuran-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H14N2O/c1-2-12-9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-7H,2,13-14H2,1H3

InChI Key

SRDRDTBEPGXSDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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